2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride
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Overview
Description
2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride is a heterocyclic organic compound. It is known for its unique structure, which includes a piperidine ring and a carbamate group. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with ethyl chloroformate to form an intermediate, which is then reacted with 3-decoxyphenyl isocyanate. The final product is obtained by treating the intermediate with hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives.
Scientific Research Applications
2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(3-octoxyphenyl)carbamate;chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
55792-30-8 |
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Molecular Formula |
C24H41ClN2O3 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(3-decoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-2-3-4-5-6-7-8-12-19-28-23-15-13-14-22(21-23)25-24(27)29-20-18-26-16-10-9-11-17-26;/h13-15,21H,2-12,16-20H2,1H3,(H,25,27);1H |
InChI Key |
XWROFSRGVMUJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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